2-Cyano-3-(2,4-dimethoxyphenyl)propionic Acid
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Overview
Description
2-Cyano-3-(2,4-dimethoxyphenyl)propionic Acid is an organic compound with the molecular formula C12H13NO4. It is characterized by the presence of a cyano group (-CN) and two methoxy groups (-OCH3) attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(2,4-dimethoxyphenyl)propionic Acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by subsequent steps to introduce the propionic acid moiety . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(2,4-dimethoxyphenyl)propionic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Cyano-3-(2,4-dimethoxyphenyl)propionic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2,4-dimethoxyphenyl)propionic Acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic Acid: Similar structure but lacks the cyano group.
2-Cyano-3-(3,4-dimethoxyphenyl)acrylic Acid: Contains a cyano group and methoxy groups but differs in the position of the cyano group and the presence of an acrylic acid moiety.
Uniqueness: 2-Cyano-3-(2,4-dimethoxyphenyl)propionic Acid is unique due to the specific positioning of the cyano and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H13NO4/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5H2,1-2H3,(H,14,15) |
InChI Key |
LASCFJMMMNJZQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C#N)C(=O)O)OC |
Origin of Product |
United States |
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